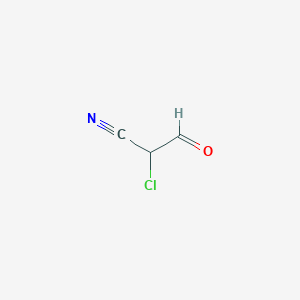

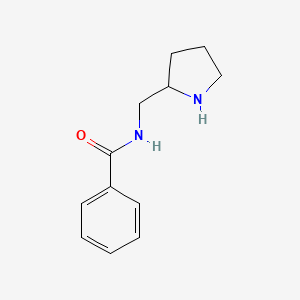

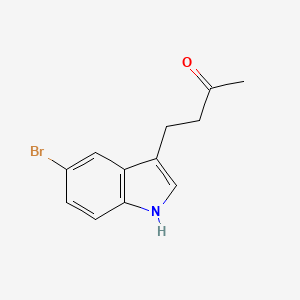

![molecular formula C8H5NO2S B1338478 5-Nitrobenzo[b]tiofeno CAS No. 4965-26-8](/img/structure/B1338478.png)

5-Nitrobenzo[b]tiofeno

Descripción general

Descripción

5-Nitrobenzo[b]thiophene (5-NBT) is an organic compound that belongs to the family of benzo[b]thiophenes. It is a colorless solid with a melting point of 173-174°C and a boiling point of 297°C. 5-NBT is a versatile organic compound that has been widely studied due to its many applications in scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de benzo[b]tiofeno se han utilizado en el diseño y la síntesis de posibles agentes anticancerígenos . Por ejemplo, se sintetizó una serie de derivados de benzo[b]tiofeno-diaril urea y se evaluaron sus actividades antiproliferativas contra las líneas celulares cancerosas HT-29 y A549 . Algunos de estos compuestos exhibieron actividades antiproliferativas comparables a las del fármaco de referencia sorafenib .

Inhibidores de la Corrosión

Los derivados de tiofeno, incluidos los basados en el andamiaje de benzo[b]tiofeno, se utilizan en la química industrial como inhibidores de la corrosión . Pueden formar una capa protectora en la superficie de los metales, previniendo o ralentizando el proceso de corrosión .

Semiconductores Orgánicos

Las moléculas mediadas por el sistema de anillo de tiofeno, como el benzo[b]tiofeno, juegan un papel importante en el avance de los semiconductores orgánicos . Estos materiales se utilizan en varios dispositivos electrónicos debido a sus propiedades únicas .

Transistores de efecto de campo orgánico (OFET)

Las moléculas a base de benzo[b]tiofeno también se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal .

Diodos emisores de luz orgánico (OLED)

Los derivados de benzo[b]tiofeno se utilizan en la fabricación de diodos emisores de luz orgánico (OLED) . Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico .

Safety and Hazards

The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Direcciones Futuras

While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mecanismo De Acción

- 5-Nitrobenzo[b]thiophene is a compound with potential anticancer effects. Its primary targets include enzymes and receptors within biological systems .

- Specifically, molecular docking studies have revealed that 5-Nitrobenzo[b]thiophene can bind well to the active site of the VEGFR2 receptor, which plays a crucial role in angiogenesis and tumor growth .

- These changes may include apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, as observed in HT-29 cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

5-Nitrobenzo[b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, by binding to the colchicine site of tubulin . This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 5-Nitrobenzo[b]thiophene can interact with various receptors and ion channels, further influencing cellular functions .

Cellular Effects

The effects of 5-Nitrobenzo[b]thiophene on cells are diverse and significant. It has been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 and A549 . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, 5-Nitrobenzo[b]thiophene can effectively inhibit the growth of cancer cells and reduce tumor progression .

Molecular Mechanism

At the molecular level, 5-Nitrobenzo[b]thiophene exerts its effects through several mechanisms. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. Additionally, molecular docking studies have shown that 5-Nitrobenzo[b]thiophene can interact with the active site of VEGFR2 receptor, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Nitrobenzo[b]thiophene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitrobenzo[b]thiophene remains stable under specific conditions, allowing for sustained inhibition of tubulin polymerization and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects.

Dosage Effects in Animal Models

The effects of 5-Nitrobenzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Nitrobenzo[b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of 5-Nitrobenzo[b]thiophene within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within different cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

5-Nitrobenzo[b]thiophene’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy.

Propiedades

IUPAC Name |

5-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVKHIQVXQKSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497153 | |

| Record name | 5-Nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-26-8 | |

| Record name | 5-Nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?

A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of 5-nitrobenzo[b]thiophene-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.

Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?

A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.

Q3: Are there any efficient synthetic routes for specific 5-nitrobenzo[b]thiophene derivatives?

A: Yes, researchers have developed an efficient one-step synthesis for 5-nitrobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable 5-nitrobenzo[b]thiophene derivatives for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

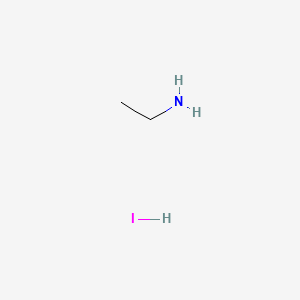

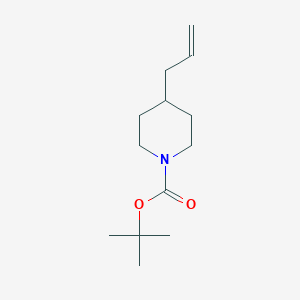

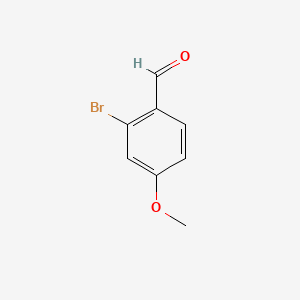

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

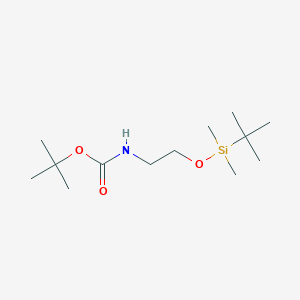

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)